5-Nonanone

Nematicide development Agrochemical SAR Pest management

5-Nonanone is the superior substrate for selective 5-nonanol synthesis, avoiding amine by-products. Its symmetrical carbonyl confers unique reactivity and olfactory potency (3 ppt in mice). For fuel research, its cetane number (~55) exceeds EN590 specs. Validate isomer identity via GC-MS (bp 186-187°C, RI 1.419). Choose 5-nonanone for unmatched performance in reductive amination, odor coding studies, and renewable fuel blending.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 502-56-7
Cat. No. B165733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nonanone
CAS502-56-7
SynonymsDIBUTYL KETONE
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)CCCC
InChIInChI=1S/C9H18O/c1-3-5-7-9(10)8-6-4-2/h3-8H2,1-2H3
InChIKeyWSGCRAOTEDLMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
Soluble in ethanol;  very soluble in ether and chloroform
In water, 363 mg/L at 30 °C

5‑Nonanone (CAS 502‑56‑7) – Symmetrical C9 Ketone for Research and Industrial Procurement


5‑Nonanone (dibutyl ketone, C9H18O, CAS 502‑56‑7) is a symmetrical aliphatic ketone with the carbonyl group positioned at the fifth carbon of a nine‑carbon chain [REFS‑1]. Its symmetrical structure distinguishes it from terminal and off‑center ketones, conferring unique physicochemical and biological properties that are exploited in fragrance, agrochemical, pharmaceutical, and renewable fuel research [REFS‑2]. The compound is commercially available as a clear, colorless to light yellow liquid with a purity typically ≥98 % (GC) [REFS‑3].

Why 5‑Nonanone Cannot Be Replaced by Another C9 Ketone Without Consequence


Simple substitution of 5‑nonanone with another C9 ketone—such as 2‑nonanone or 3‑nonanone—ignores the profound impact of carbonyl position on both chemical reactivity and biological activity. Direct head‑to‑head comparisons reveal that shifting the carbonyl group alters nematicidal potency, olfactory detection thresholds, and selectivity in reductive amination [REFS‑1]. Even minor positional changes lead to substantially different outcomes; therefore, procurement decisions must be guided by the specific performance data of 5‑nonanone relative to its nearest structural analogs.

Quantitative Differentiation of 5‑Nonanone from C9 Ketone Analogs


Nematicidal Activity: 5‑Nonanone Exhibits 5‑Fold Lower Potency than 2‑Nonanone Against Pinewood Nematode

In direct‑contact bioassays against the pinewood nematode Bursaphelenchus xylophilus, 5‑nonanone showed significantly lower nematicidal activity compared to its positional isomer 2‑nonanone. At 1 mg/mL, 5‑nonanone caused only 17.1 ± 0.5 % mortality, whereas 2‑nonanone achieved 92.3 ± 1.2 % mortality [REFS‑1]. This stark difference underscores the importance of carbonyl position for biological function.

Nematicide development Agrochemical SAR Pest management

Reductive Amination Selectivity: 5‑Nonanone Favors Alcohol Formation Over Amine Formation Relative to 2‑Nonanone

In the reductive amination of nonanone isomers over platinum group metals, Raney Ni, and Raney Co, the reactivity decreased in the order 2‑nonanone > 3‑nonanone > 5‑nonanone. Conversely, the selectivity for alcohol formation increased in the reverse order: 2‑nonanone < 3‑nonanone < 5‑nonanone [REFS‑1]. Thus, 5‑nonanone is the preferred substrate when alcohol formation is desired, whereas 2‑nonanone gives higher amine yields.

Catalysis Organic synthesis Pharmaceutical intermediates

Olfactory Detection Threshold: 5‑Nonanone Detected at 3 ppt by Mice, Comparable to 2‑Octanone

Using a conditioning paradigm, CD‑1 mice detected 5‑nonanone at concentrations as low as 3 ppt (parts per trillion), a threshold equal to that of 2‑octanone and lower than that of most other ketones tested [REFS‑1]. This places 5‑nonanone among the most potent odorants in its class, with a detection limit far below 1 ppb observed in primates [REFS‑2].

Olfactory neuroscience Sensory ecology Behavioral pharmacology

Renewable Diesel Precursor: Blending Cetane Number of ~55, Exceeding EN590 Requirements

5‑Nonanone, obtainable from levulinic acid via γ‑valerolactone and pentanoic acid, has been patented as a diesel fuel component [REFS‑1]. Its blending cetane number (bCN) has been calculated to be approximately 55 [REFS‑2], which is well above the typical EN590 diesel fuel minimum of 51.

Renewable fuels Biomass conversion Green chemistry

Physical Properties Differentiate 5‑Nonanone from Its Isomers

The symmetrical structure of 5‑nonanone results in distinct physical properties compared to other C9 ketones. The boiling point of 5‑nonanone is 186‑187 °C (lit.), density 0.826 g/mL at 25 °C, and refractive index n20/D 1.419 (lit.) [REFS‑1]. These values differ from those of 2‑nonanone (bp ~192 °C) and 3‑nonanone (bp ~188 °C), enabling chromatographic and distillation‑based separation.

Process chemistry Separation science Quality control

Dielectric Relaxation: Carbonyl Position Modifies Molecular Dynamics in Solution

Dielectric relaxation studies of 2‑, 3‑, 4‑, and 5‑nonanone in cyclohexane solution at 1.5–145 GHz revealed that the relaxation time increases as the carbonyl group moves toward the center of the chain [REFS‑1]. 5‑Nonanone, with the carbonyl at the chain midpoint, exhibits the longest relaxation time, reflecting its greater molecular symmetry and altered rotational dynamics.

Dielectric spectroscopy Physical chemistry Solvent interactions

High‑Value Application Scenarios for 5‑Nonanone Based on Quantitative Evidence


Synthetic Intermediate for 5‑Nonanol via Selective Hydrogenation or Reductive Amination

When a synthetic pathway requires 5‑nonanol rather than 5‑nonylamine, 5‑nonanone is the superior substrate. Reductive amination studies show that alcohol formation selectivity follows the order 5‑nonanone > 3‑nonanone > 2‑nonanone [REFS‑1]. Therefore, procurement of 5‑nonanone maximizes the yield of the alcohol product, avoiding unwanted amine by‑products.

Olfactory Neuroscience: Ultra‑Potent Odorant for Behavioral and Electrophysiological Studies

5‑Nonanone is among the most potent ketone odorants known, with CD‑1 mice detecting it at 3 ppt [REFS‑2] and primates at <1 ppb [REFS‑3]. Its exceptional olfactory potency makes it an ideal stimulus for studies of odor detection, discrimination, and neural coding, where a strong, reliable olfactory signal is required at minimal concentrations.

Renewable Diesel Blendstock Development

5‑Nonanone, derived from biomass‑derived levulinic acid, exhibits a blending cetane number of approximately 55 [REFS‑4], exceeding EN590 diesel specifications. Procurement for fuel research should focus on 5‑nonanone as a high‑cetane, oxygen‑containing blendstock that can be further upgraded via hydrogenation or used directly in diesel formulations [REFS‑5].

Analytical Standard and Chromatographic Method Development

Because 5‑nonanone possesses a unique combination of boiling point (186‑187 °C), density (0.826 g/mL), and refractive index (1.419) [REFS‑6], it serves as a reliable reference standard for GC‑MS, HPLC, and preparative chromatography. Its distinct physical properties allow for unambiguous identification and separation from isomeric C9 ketones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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